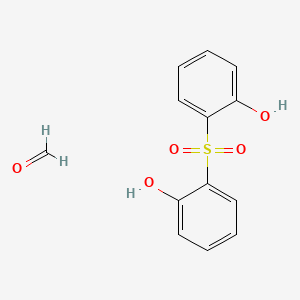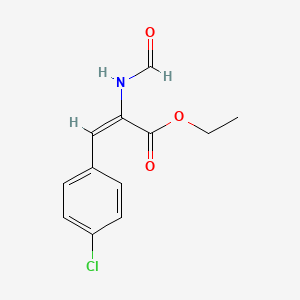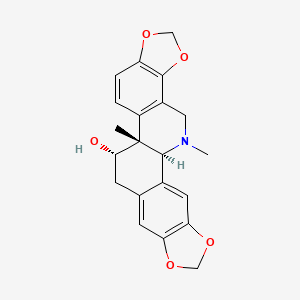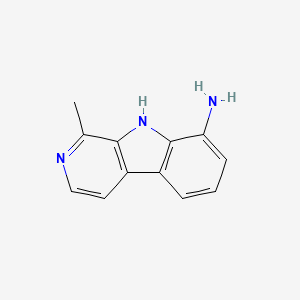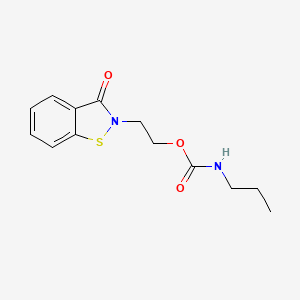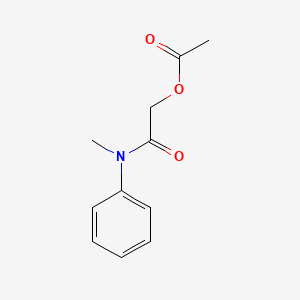
2-(Methylphenylamino)-2-oxoethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylphenylamino)-2-oxoethyl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound is characterized by the presence of a methylphenylamino group attached to an oxoethyl acetate moiety, making it a unique and interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylphenylamino)-2-oxoethyl acetate typically involves the reaction of methylphenylamine with oxoethyl acetate under controlled conditions. One common method is the esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester . The reaction can be represented as follows:
[ \text{Methylphenylamine} + \text{Oxoethyl acetate} \xrightarrow{\text{Acid Catalyst}} \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylphenylamino)-2-oxoethyl acetate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
2-(Methylphenylamino)-2-oxoethyl acetate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Methylphenylamino)-2-oxoethyl acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylphenylamino)-2-oxoethyl benzoate
- 2-(Methylphenylamino)-2-oxoethyl propionate
- 2-(Methylphenylamino)-2-oxoethyl butyrate
Uniqueness
2-(Methylphenylamino)-2-oxoethyl acetate is unique due to its specific ester structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
73251-32-8 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
[2-(N-methylanilino)-2-oxoethyl] acetate |
InChI |
InChI=1S/C11H13NO3/c1-9(13)15-8-11(14)12(2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
Clé InChI |
FPIURKVYZFPGJO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(=O)N(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


